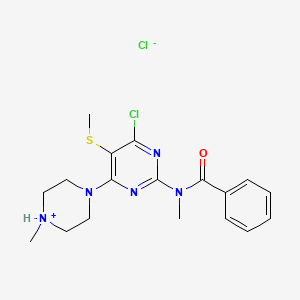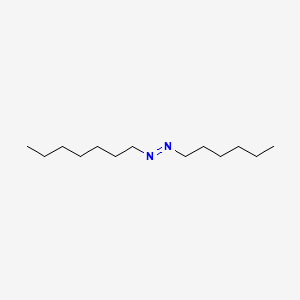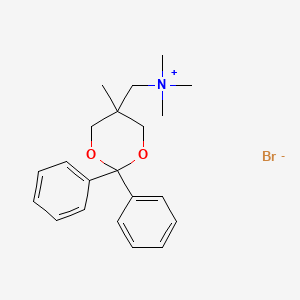
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure It features a dioxane ring substituted with diphenyl and methyl groups, and a trimethylammonium bromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the dioxane ring . This intermediate is then reacted with trimethylamine and bromine to introduce the quaternary ammonium group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide, cyanide, or thiolate ions. Oxidation reactions might involve agents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: May be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Mecanismo De Acción
The mechanism of action for (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide involves its interaction with biological membranes, where the quaternary ammonium group can disrupt membrane integrity. This disruption can lead to cell lysis or altered cell signaling pathways. The dioxane ring and diphenyl groups may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the dioxane ring structure but lacks the quaternary ammonium group.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: A compound used in biochemistry with a different core structure but similar functional groups.
Uniqueness
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is unique due to its combination of a dioxane ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73664-13-8 |
|---|---|
Fórmula molecular |
C21H28BrNO2 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
trimethyl-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-20(15-22(2,3)4)16-23-21(24-17-20,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14H,15-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WAXRPIUDZHIYIF-UHFFFAOYSA-M |
SMILES canónico |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



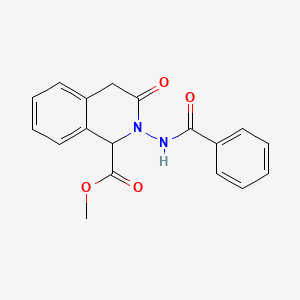

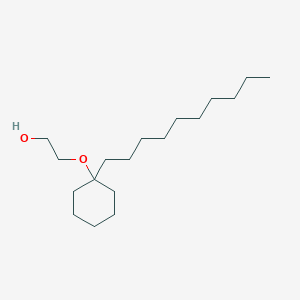

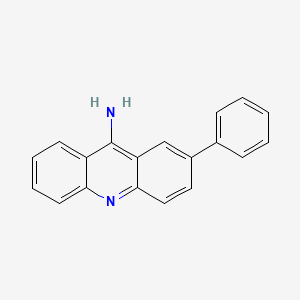

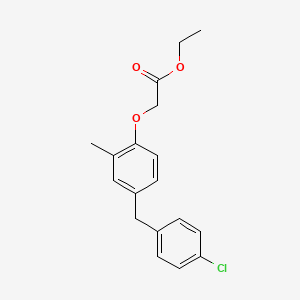
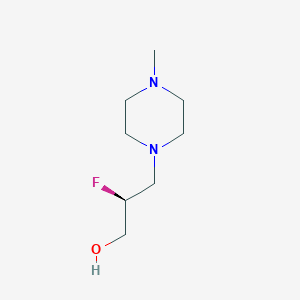
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
